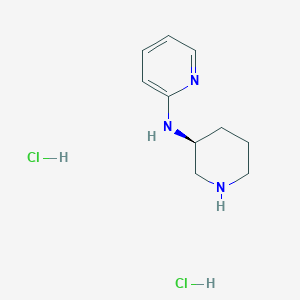

(S)-N-(piperidin-3-yl)pyridin-2-amine 2HCl

CAS No.:

Cat. No.: VC13820819

Molecular Formula: C10H17Cl2N3

Molecular Weight: 250.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17Cl2N3 |

|---|---|

| Molecular Weight | 250.17 g/mol |

| IUPAC Name | N-[(3S)-piperidin-3-yl]pyridin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C10H15N3.2ClH/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13);2*1H/t9-;;/m0../s1 |

| Standard InChI Key | IROWVMSFNPTOLE-WWPIYYJJSA-N |

| Isomeric SMILES | C1C[C@@H](CNC1)NC2=CC=CC=N2.Cl.Cl |

| SMILES | C1CC(CNC1)NC2=CC=CC=N2.Cl.Cl |

| Canonical SMILES | C1CC(CNC1)NC2=CC=CC=N2.Cl.Cl |

Introduction

Structural and Stereochemical Features

Core Architecture

The compound consists of a piperidine ring linked via an amine group to a pyridine moiety. The piperidine ring adopts a chair conformation, with the S-configuration at the C3 position determining stereochemical specificity. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Key structural identifiers include:

-

IUPAC Name: N-[(3S)-piperidin-3-yl]pyridin-2-amine dihydrochloride

-

Canonical SMILES: C1CC@HNC2=CC=CC=N2.Cl.Cl

-

InChIKey: IROWVMSFNPTOLE-KLQYNRQASA-N

Stereochemical Implications

The S-enantiomer’s spatial arrangement influences its interactions with chiral biological targets, such as enzymes or G protein-coupled receptors (GPCRs). Enantiomeric purity is critical, as demonstrated by the differential activity of (R)- vs. (S)-configured piperidine derivatives in modulating neurotransmitter systems .

Synthesis and Optimization Strategies

Alternative Synthetic Pathways

The MDPI synthesis of α-trifluoromethyl piperidines provides insights into modular strategies applicable to this compound:

-

Reductive amination: Pyridine-2-amine derivatives react with piperidin-3-one under hydrogenation conditions (e.g., NaBH(OAc)₃) to form the piperidine ring .

-

Ugi-type multicomponent reactions: Combine amines, aldehydes, and isocyanides to assemble complex piperidine frameworks in one pot .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high water solubility (>50 mg/mL), favoring formulation for intravenous or oral administration. The protonated amine groups (pKa ≈ 9–10 for piperidine; pKa ≈ 5 for pyridine) ensure stability across physiological pH ranges.

Spectroscopic Characterization

-

¹H NMR (D₂O, 400 MHz): δ 8.15 (d, J = 5 Hz, 1H, pyridine-H), 7.75 (t, J = 7 Hz, 1H, pyridine-H), 7.45 (d, J = 8 Hz, 1H, pyridine-H), 3.95 (m, 1H, piperidine-H), 3.20 (m, 2H, piperidine-H), 2.85–2.60 (m, 4H, piperidine-H).

-

ESI-MS: m/z 211.1 [M–2HCl+H]⁺ (calc. 211.14).

Therapeutic Applications and Preclinical Research

Neurological Disorders

Piperidine derivatives are explored for:

Oncology

Analogous compounds show antiproliferative effects in cancer cell lines, possibly through tubulin polymerization inhibition or topoisomerase II antagonism .

Future Directions

-

Stereoselective synthesis: Develop scalable asymmetric routes to improve enantiomeric excess (>99% ee).

-

Target deconvolution: Use proteomics or CRISPR screening to identify binding partners.

-

ADMET profiling: Assess pharmacokinetics (Cmax, t₁/₂) and organ toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume